Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester
Brand Name: Vulcanchem
CAS No.: 63148-80-1
VCID: VC18437669
InChI: InChI=1S/C11H12ClNO3S/c1-6-3-10(15)9(4-8(6)12)13-11(16)5-17-7(2)14/h3-4,15H,5H2,1-2H3,(H,13,16)
SMILES:
Molecular Formula: C11H12ClNO3S
Molecular Weight: 273.74 g/mol

Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester

CAS No.: 63148-80-1

Cat. No.: VC18437669

Molecular Formula: C11H12ClNO3S

Molecular Weight: 273.74 g/mol

* For research use only. Not for human or veterinary use.

Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester - 63148-80-1

Specification

CAS No. 63148-80-1
Molecular Formula C11H12ClNO3S
Molecular Weight 273.74 g/mol
IUPAC Name S-[2-(5-chloro-2-hydroxy-4-methylanilino)-2-oxoethyl] ethanethioate
Standard InChI InChI=1S/C11H12ClNO3S/c1-6-3-10(15)9(4-8(6)12)13-11(16)5-17-7(2)14/h3-4,15H,5H2,1-2H3,(H,13,16)
Standard InChI Key MRMIFRUIXQBIGV-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1Cl)NC(=O)CSC(=O)C)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester belongs to the thioester family, distinguished by its sulfur-containing ester group (–S–CO–). The compound’s IUPAC name, S-[2-(5-chloro-2-hydroxy-4-methylanilino)-2-oxoethyl] ethanethioate, reflects its substitution pattern:

  • A 5-chloro-2-hydroxy-4-methylphenyl ring provides steric bulk and electronic modulation.

  • An amide linkage (–NH–CO–) bridges the aromatic ring to a 2-oxoethyl unit.

  • The thioester group (–S–CO–CH₃) enhances reactivity compared to traditional esters.

Table 1: Key Molecular Identifiers

PropertyValue
CAS Number63148-80-1
Molecular FormulaC₁₁H₁₂ClNO₃S
Molecular Weight273.74 g/mol
IUPAC NameS-[2-(5-chloro-2-hydroxy-4-methylanilino)-2-oxoethyl] ethanethioate

The chlorine atom at the 5-position and the methyl group at the 4-position on the phenyl ring influence electronic distribution, potentially enhancing binding affinity to biological targets.

Synthesis and Production Methods

Reaction Pathways

The synthesis of this compound typically involves a two-step process:

  • Formation of the Amide Intermediate:

    • 5-Chloro-2-hydroxy-4-methylaniline reacts with 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine) to yield 2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl chloride.

    • Solvents like dichloromethane or ethyl acetate facilitate reactant miscibility.

  • Thioesterification:

    • The chloride intermediate undergoes nucleophilic substitution with ethanethioic acid (CH₃COSH).

    • Catalysts such as 4-dimethylaminopyridine (DMAP) accelerate the reaction, while inert atmospheres prevent oxidation.

Critical Parameters

  • Temperature: Maintained between 0–5°C during amide formation to minimize side reactions.

  • Purification: Column chromatography or recrystallization ensures >95% purity.

  • Yield: Reported yields range from 60–75%, depending on solvent choice and catalyst efficiency.

Physicochemical Properties

Spectral Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals at δ 2.35 ppm (methyl group), δ 6.85–7.20 ppm (aromatic protons), and δ 10.20 ppm (amide NH) confirm structural motifs.

    • ¹³C NMR: Peaks at δ 170.5 ppm (thioester carbonyl) and δ 165.8 ppm (amide carbonyl) validate functional groups.

  • Mass Spectrometry (MS):

    • A molecular ion peak at m/z 273.74 corresponds to the compound’s molecular weight.

    • Fragment ions at m/z 139 (chlorophenyl group) and m/z 61 (CH₃COS⁻) indicate cleavage patterns.

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water.

  • Stability: Degrades under alkaline conditions due to thioester hydrolysis. Storage at –20°C under nitrogen is recommended.

Biological Activity and Medicinal Applications

Enzyme Inhibition

The compound’s structural analogs exhibit inhibitory activity against cytochrome P450 enzymes and hydrolases, suggesting potential in:

  • Anticancer Therapy: By disrupting redox homeostasis in tumor cells.

  • Antimicrobial Agents: Through interference with bacterial lipid biosynthesis.

Mechanism of Action

  • The thioester group acts as a Michael acceptor, covalently binding to cysteine residues in enzyme active sites.

  • The chlorophenyl moiety enhances hydrophobic interactions with protein pockets.

Agrochemical Applications

Intermediate in Pesticide Synthesis

The compound serves as a precursor for chlorinated herbicides and fungicides. Its reactivity enables:

  • Cross-coupling reactions to generate biphenyl derivatives.

  • Sulfonation to produce water-soluble analogs for foliar applications.

Comparative Analysis with Related Thioesters

Substituent Effects

  • Chlorine vs. Bromine: Chlorine’s smaller size improves metabolic stability compared to bulkier halogens.

  • Methyl Group: Enhances lipophilicity, favoring membrane permeability in drug candidates.

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